2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a bicyclic pyridopyrimidinone core fused with a pyrrolo-pyrrolidine moiety. Its structural complexity suggests applications in kinase inhibition or neuropharmacology, though specific therapeutic targets require further validation .
Properties
IUPAC Name |
2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-21-10-20(22-19-8-4-5-9-25(19)21)23-11-17-13-24(14-18(17)12-23)29(27,28)15-16-6-2-1-3-7-16/h1-10,17-18H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDYSPTWIIUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=CC(=O)N4C=CC=CC4=N3)S(=O)(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Features and Substituent Variations
The compound’s uniqueness lies in its sulfonyl-pyrrolidine-pyrrolo[3,4-c]pyrrole linkage. Below is a comparative analysis with structurally related derivatives:
Functional Group Impact
Sulfonyl vs. Benzisoxazole Groups :
- The phenylmethanesulfonyl group in the target compound may enhance metabolic stability compared to the benzisoxazole in the 2005 pharmacopeial compound, which is prone to oxidative degradation .
- Benzisoxazole derivatives (e.g., the 2005 compound) exhibit strong CNS activity due to dopamine receptor affinity, while sulfonyl groups are more common in kinase inhibitors (e.g., VEGFR or JAK inhibitors) .
Pyrrolo-pyrrolidine systems are less explored in pyridopyrimidinones compared to piperazine or diazepane derivatives, suggesting novel binding modes .
Substituent Position and Size :
- C2-substituted analogs (e.g., 3,4-dimethoxyphenyl) prioritize aromatic interactions, whereas the target compound’s C2-pyrrolidine-pyrrolo group favors 3D hydrophobic pockets in enzymes .
Research Findings and Trends
Pharmacokinetic (PK) and Pharmacodynamic (PD) Data
- Target Compound: Limited in vivo data exist, but its logP (~3.1, estimated) suggests moderate blood-brain barrier penetration, contrasting with the 2005 compound’s higher logP (~4.5) and CNS-focused activity .
- Selectivity : The sulfonyl group may reduce off-target effects compared to methyl or methoxy substituents, as seen in kinase inhibitor SAR studies .
Patent Trends (EP 2023/39)
Recent derivatives emphasize sulfonamide and polyheterocyclic motifs to improve target engagement. For example:
- Analog A : 2-(3-Fluoro-4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one shows 10-fold higher potency in kinase assays than the target compound but poorer solubility .
- Analog B : Piperidin-4-yloxy-substituted analogs demonstrate superior oral bioavailability (>60% in rodents) compared to pyrrolidine-linked derivatives (~35%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
